Position 2 and 6 Substitution Pattern Matches Key Antikinetoplastid Pharmacophore Modulation Points
A comprehensive SAR study of 26 original 3-nitroimidazo[1,2-a]pyridine derivatives evaluated against Leishmania spp and Trypanosoma brucei brucei identified positions 2 and 6 of the imidazopyridine ring as key modulation points for controlling biological activity and redox potential [1]. The target compound Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate possesses substitution at both position 6 (nitro group) and position 2 (ethyl acetate moiety), positioning it squarely within the most critical SAR-defined regions of the pharmacophore. This contrasts with commercially available analogs such as 7-nitroimidazo[1,2-a]pyridine (CAS 1234615-93-0), which bears the nitro group at a position not highlighted as a primary activity determinant in this SAR analysis . The study further demonstrated that the antileishmanial pharmacophore was more restrictive than the antitrypanosomal one, underscoring that positional substitution is not interchangeable across target organisms [1].
| Evidence Dimension | Positional SAR relevance for antikinetoplastid activity |
|---|---|
| Target Compound Data | Substitution at positions 2 and 6 |
| Comparator Or Baseline | 7-nitroimidazo[1,2-a]pyridine (CAS 1234615-93-0): nitro at position 7 (not identified as key modulation point) |
| Quantified Difference | Position 2 and 6 substitution aligns with SAR-identified key modulation points; position 7 substitution does not |
| Conditions | In vitro evaluation against Leishmania spp and Trypanosoma brucei brucei; 26 derivatives synthesized and tested |
Why This Matters
Procurement of this specific CAS number ensures the compound aligns with experimentally validated key modulation positions in the imidazopyridine antikinetoplastid pharmacophore, whereas analogs with different positional substitution patterns may fall outside SAR-optimized regions.
- [1] Fersing C, Azqueta A, Destere A, Courtioux B, Vanelle P, et al. Antikinetoplastid SAR study in 3-nitroimidazopyridine series: Identification of a novel non-genotoxic and potent anti-T. b. brucei hit-compound with improved pharmacokinetic properties. Eur J Med Chem. 2020;206:112668. View Source
